![molecular formula C11H15Cl2N3 B2468037 Dihydrochlorure de 2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine CAS No. 1001069-32-4](/img/structure/B2468037.png)
Dihydrochlorure de 2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities. It has shown potential as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes, including cell proliferation, differentiation, and migration .
Applications De Recherche Scientifique
2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in inhibiting FGFRs, which are involved in cancer progression.
Medicine: Potential therapeutic agent for treating cancers that involve abnormal FGFR signaling.
Industry: Used in the development of new drugs and chemical compounds.
Mécanisme D'action
Target of Action
The primary target of 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation and migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs by inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, which activates downstream signaling . The compound inhibits this process, thereby preventing the activation of these signaling pathways .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCg, and PI3K–Akt pathways . These pathways regulate various cellular processes, and their abnormal activation due to FGFR mutations is associated with the progression and development of several cancers .
Pharmacokinetics
The compound’s low molecular weight, as mentioned in the search results , suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The compound’s action results in the inhibition of FGFR-dependent signaling pathways, which can facilitate cancer initiation, progression, and resistance to cancer therapy . In vitro, the compound has been shown to inhibit cancer cell proliferation and induce apoptosis .
Analyse Biochimique
Biochemical Properties
It has been reported that similar 1H-pyrrolo[2,3-b]pyridine derivatives have potent activities against FGFR1, 2, and 3 . These compounds could form two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region .
Cellular Effects
In vitro studies have shown that 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells .
Molecular Mechanism
Similar compounds have been found to inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of pyrrole with an appropriate aldehyde to form the pyrrolopyridine core, followed by the addition of a pyrrolidinyl group through nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidinyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolopyridine N-oxides, while reduction can produce various reduced derivatives .
Comparaison Avec Des Composés Similaires
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolopyridine core and have similar biological activities.
Pyrrolo[3,4-b]pyridines: Another class of compounds with a similar structure but different biological properties.
Uniqueness: 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is unique due to its potent inhibitory activity against multiple FGFR isoforms (FGFR1, FGFR2, and FGFR3). This broad-spectrum activity makes it a promising candidate for cancer therapy, especially in cancers where FGFR signaling is abnormally activated.
Propriétés
IUPAC Name |
2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c1-2-8-6-10(9-3-5-12-7-9)14-11(8)13-4-1;;/h1-2,4,6,9,12H,3,5,7H2,(H,13,14);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQSVUSQARYGRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC3=C(N2)N=CC=C3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
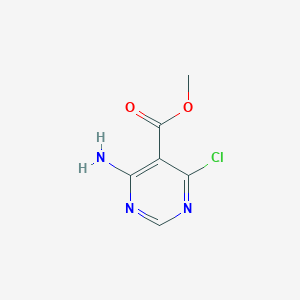
![2-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B2467957.png)
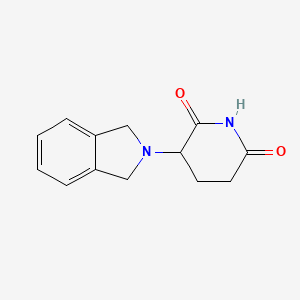

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2467962.png)
![6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine](/img/structure/B2467963.png)
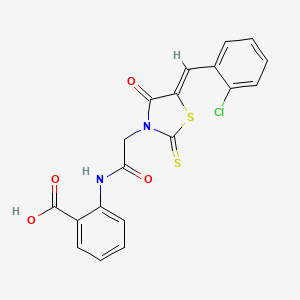
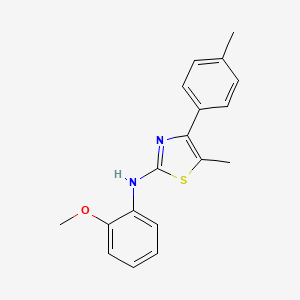
![Tert-butyl 7-[(but-2-ynoylamino)methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate](/img/structure/B2467969.png)
![N-[2-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2467970.png)
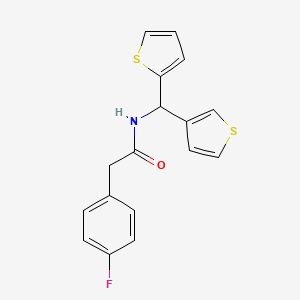
![2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2467975.png)
![2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2467976.png)
